molecular formula C18H14N6O2S B2946084 N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide CAS No. 2034387-31-8

N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B2946084
CAS No.: 2034387-31-8
M. Wt: 378.41
InChI Key: QWGGONIXDNUAHO-UHFFFAOYSA-N
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Description

N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is a complex organic compound that falls within the realm of heterocyclic chemistry. This compound is characterized by the presence of a thiophene ring, a 1,2,4-oxadiazole moiety, a pyrimidine ring, and an acetamide group. These functional groups bestow the compound with unique physicochemical properties, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide typically involves a multi-step organic synthesis process:

  • Formation of the thiophene ring: : This step may involve the cyclization of suitable precursors under acidic or basic conditions.

  • Synthesis of the 1,2,4-oxadiazole ring: : This is often achieved through a reaction between a nitrile and a suitable amine in the presence of an oxidizing agent.

  • Construction of the pyrimidine ring: : This can be synthesized via the reaction of a β-dicarbonyl compound with amidines or ureas.

  • Assembly of the complete molecule: : The final step involves the coupling of these fragments, typically using a palladium-catalyzed cross-coupling reaction or nucleophilic aromatic substitution under controlled conditions to yield the final compound.

Industrial Production Methods

On an industrial scale, these synthetic steps are optimized for efficiency and yield. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents. Flow chemistry techniques and microwave-assisted synthesis can also be employed to accelerate reaction times and improve scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The thiophene and oxadiazole rings can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : The compound can be reduced using hydride donors such as sodium borohydride, targeting specific functional groups like the nitro group if present.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to the presence of aromatic rings. Conditions may vary, but typical reagents include halogens and organometallic compounds.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halogens (chlorine, bromine), organometallics (Grignard reagents)

Major Products Formed from These Reactions

  • Oxidation Products: : Sulfoxides, sulfones from thiophene

  • Reduction Products: : Amines, alcohols depending on initial functional groups

  • Substitution Products: : Halogenated derivatives, organometallic complexes

Scientific Research Applications

N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is utilized in various fields of scientific research:

  • Chemistry: : As a precursor in the synthesis of novel heterocyclic compounds, and as a reagent in organic synthesis.

  • Biology: : As a probe or ligand in biochemical assays, and as a starting material for drug discovery.

  • Medicine: : Potential therapeutic agent owing to its bioactive properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : As an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to other heterocyclic compounds, N-(2-((5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide is unique due to the specific combination of thiophene, oxadiazole, and pyrimidine rings within its structure. This confers distinct reactivity and biological activity profiles that are not observed in compounds lacking these groups.

List of Similar Compounds

  • 3-(4-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridine

  • 2-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidine

  • 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)aniline

This unique structural arrangement of this compound provides a promising platform for further research and development in various scientific disciplines.

Properties

IUPAC Name

N-[2-[[5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c1-11(25)21-13-5-2-3-6-14(13)22-16-12(9-19-10-20-16)18-23-17(24-26-18)15-7-4-8-27-15/h2-10H,1H3,(H,21,25)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGGONIXDNUAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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